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  • Product: (2-Aminoethyl)(ethyl)(propan-2-yl)amine
  • CAS: 14165-20-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Infrared Spectroscopy of (2-aminoethyl)(ethyl)(propan-2-yl)amine

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-aminoethyl)(ethyl)(propan-2-yl)amine. It is intended for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of (2-aminoethyl)(ethyl)(propan-2-yl)amine. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and chemical identification. We will deconstruct the molecule's functional groups to predict its spectral features, explaining the rationale behind the appearance and characteristics of each absorption band.

Introduction: The Role of IR Spectroscopy in Amine Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrating bonds. Each functional group possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies. This results in a unique spectral "fingerprint," allowing for the identification of the functional groups present in a molecule. For complex amines such as (2-aminoethyl)(ethyl)(propan-2-yl)amine, which contains both primary and tertiary amine functionalities, IR spectroscopy is an invaluable tool for confirming structural integrity. The key to accurate interpretation lies in understanding how the specific environment of each bond influences its vibrational frequency.

Molecular Structure and Predicted Spectral Features

The compound (2-aminoethyl)(ethyl)(propan-2-yl)amine possesses a unique combination of functional groups that will manifest distinctly in an IR spectrum. The structure includes:

  • A primary aliphatic amine (-NH₂) group.

  • A tertiary aliphatic amine (-N(R)₃) center.

  • Multiple alkyl (C-H) groups, including ethyl and isopropyl moieties.

The presence of both primary and tertiary amines within the same molecule is the central feature for spectral analysis. The primary amine contains N-H bonds capable of hydrogen bonding, which influences peak shape and position, while the tertiary amine lacks N-H bonds entirely.

Caption: Molecular structure of (2-aminoethyl)(ethyl)(propan-2-yl)amine highlighting key functional groups.

In-Depth Analysis of Key Absorption Bands

N-H Stretching Vibrations (3500 - 3250 cm⁻¹)

This region is paramount for identifying the primary amine.

  • Expertise & Experience: Primary amines (R-NH₂) are distinguished by two distinct absorption bands in this region.[1][2] This is a direct consequence of the two N-H bonds vibrating in two different modes: an asymmetric stretch (where bonds stretch out of phase) and a symmetric stretch (where bonds stretch in phase). The asymmetric stretch requires more energy and thus appears at a higher wavenumber (typically 3400-3330 cm⁻¹), while the symmetric stretch appears at a lower wavenumber (3330-3250 cm⁻¹).[3] These bands are typically weaker and sharper than the broad O-H stretching bands from alcohols that appear in the same region.[1]

  • Trustworthiness: The presence of two distinct peaks in this area is a self-validating indicator of a primary amine. A secondary amine (R₂NH) would show only one peak, and our tertiary amine center, lacking any N-H bonds, will show no absorption here.[1][3] This clear distinction allows for unambiguous confirmation of the primary amine group.

C-H Stretching Vibrations (3000 - 2840 cm⁻¹)
  • Expertise & Experience: The ethyl and isopropyl groups contribute characteristic sp³ C-H stretching absorptions. These bands typically appear just below 3000 cm⁻¹. The vibrations from methyl (-CH₃) and methylene (-CH₂) groups will be present. While often complex and overlapping, their strong intensity confirms the aliphatic nature of the molecule's backbone.[2][4]

N-H Bending (Scissoring) Vibration (1650 - 1580 cm⁻¹)
  • Expertise & Experience: The primary amine -NH₂ group undergoes an in-plane bending or "scissoring" vibration, where the H-N-H bond angle changes. This gives rise to a medium-to-strong absorption band in the 1650-1580 cm⁻¹ range.[1][3]

  • Trustworthiness: This band's presence provides another layer of confirmation for the primary amine. Its appearance, coupled with the dual N-H stretching bands, creates a robust, self-validating signature. This peak can sometimes be sharp and may be mistaken for a carbonyl (C=O) stretch by novices, but its position is typically at a slightly lower frequency than most carbonyls.[1]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including C-N stretches and N-H wags, that are highly specific to the overall molecular structure.

  • C-N Stretching Vibrations (1250 - 1020 cm⁻¹):

    • Expertise & Experience: Aliphatic amines exhibit C-N stretching bands in this range.[1][5] For (2-aminoethyl)(ethyl)(propan-2-yl)amine, absorptions will arise from the C-N bonds associated with both the primary and tertiary amine functions. These bands are often of medium to weak intensity and can be coupled with adjacent C-C bond vibrations.[3] The superposition of multiple C-N stretches can result in a complex pattern, but their presence in this region is a key indicator of the amine skeleton.

  • N-H Wagging Vibration (910 - 665 cm⁻¹):

    • Expertise & Experience: The N-H bonds of the primary amine group can also bend out-of-plane in a "wagging" motion. This vibration produces a characteristically broad and strong band between 910 and 665 cm⁻¹.[1][5] The broadening is a result of intermolecular hydrogen bonding.

    • Trustworthiness: This broad, strong absorption is a hallmark of primary (and secondary) amines and its presence further solidifies the identification of the -NH₂ group.[1] The tertiary amine does not contribute to this absorption.

Summary of Expected IR Absorption Bands

Vibrational ModeFrequency Range (cm⁻¹)Functional GroupExpected IntensityCausality and Insights
N-H Asymmetric Stretch3400 - 3330Primary Amine (-NH₂)Medium-Weak, SharpTwo N-H bonds stretching out of phase.[3]
N-H Symmetric Stretch3330 - 3250Primary Amine (-NH₂)Medium-Weak, SharpTwo N-H bonds stretching in phase.[3]
C-H Stretch (sp³)3000 - 2840Alkyl (Ethyl, Isopropyl)Strong, SharpStretching of C-H bonds on the aliphatic backbone.[2]
N-H Bend (Scissoring)1650 - 1580Primary Amine (-NH₂)Medium-StrongIn-plane bending of the H-N-H bond angle.[1]
C-N Stretch1250 - 1020Primary & Tertiary AmineMedium-WeakStretching of multiple C-N bonds in the molecule.[1][3]
N-H Wag910 - 665Primary Amine (-NH₂)Strong, BroadOut-of-plane bending of N-H bonds; broadened by H-bonding.[1]

Experimental Protocol: Acquiring the IR Spectrum

A high-quality spectrum of a liquid amine like (2-aminoethyl)(ethyl)(propan-2-yl)amine can be obtained using the following standard procedure.

Objective: To obtain a transmission FTIR spectrum of a neat (undiluted) liquid sample.

Materials:

  • FTIR Spectrometer

  • Salt plates (e.g., NaCl or KBr), polished and clean

  • Pasteur pipette

  • Sample of (2-aminoethyl)(ethyl)(propan-2-yl)amine

  • Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

Methodology:

  • Background Scan: Ensure the spectrometer's sample compartment is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: Place one clean salt plate on a holder. Using a Pasteur pipette, place a single small drop of the liquid amine onto the center of the plate.

  • Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid drop to spread into a thin, uniform film between the plates. Avoid air bubbles. The film should be thin enough to allow sufficient IR radiation to pass through (typically resulting in the strongest bands having a transmittance of 1-10%).

  • Sample Scan: Immediately place the salt plate assembly into the spectrometer's sample holder.

  • Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent. Store them in a desiccator to prevent fogging from atmospheric moisture.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis P1 Place one drop of liquid amine on salt plate P2 Cover with second salt plate to form thin film P1->P2 A2 Place sample in spectrometer P2->A2 A1 Run Background Scan (empty compartment) A1->A2 A3 Acquire Sample Spectrum (16-32 scans) A2->A3 C1 Clean and store salt plates A3->C1

Caption: Standard workflow for obtaining an IR spectrum of a neat liquid sample.

Conclusion

The infrared spectrum of (2-aminoethyl)(ethyl)(propan-2-yl)amine is predicted to be a composite of features confirming its constituent parts. The definitive evidence for the primary amine will be the pair of N-H stretching bands (3400-3250 cm⁻¹), the N-H scissoring band (~1600 cm⁻¹), and the broad N-H wagging band (910-665 cm⁻¹). The complete absence of bands characteristic of a secondary amine and the presence of strong aliphatic C-H and C-N stretching bands further corroborate the proposed structure. This multi-faceted spectral signature provides a self-validating system for the unambiguous identification of the molecule.

References

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.

Sources

Exploratory

Thermodynamic Profiling of (2-Aminoethyl)(ethyl)(propan-2-yl)amine: A Sterically Hindered Diamine for Next-Generation CO₂ Capture

Executive Summary & Structural Rationale In the landscape of post-combustion carbon capture, the thermodynamic bottleneck has always been the energy penalty associated with solvent regeneration. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of post-combustion carbon capture, the thermodynamic bottleneck has always been the energy penalty associated with solvent regeneration. As a Senior Application Scientist, I approach the thermodynamic characterization of novel amines not just as a data-gathering exercise, but as a systems engineering challenge.

The molecule (2-aminoethyl)(ethyl)(propan-2-yl)amine —also known systematically as N -ethyl- N -isopropyl-ethane-1,2-diamine (CAS 14165-20-9) [1][1]—presents a fascinating structural dichotomy. It is an unsymmetrical diamine featuring:

  • An unhindered primary amine: Drives rapid reaction kinetics with CO₂.

  • A highly sterically hindered tertiary amine: Substituted with bulky ethyl and isopropyl groups, this site acts as an intramolecular thermodynamic switch.

According to recent reviews on sterically hindered amines (SHAs), the regeneration energy can account for up to 70–80% of the total operating cost of a CO₂ capture facility [2][2]. By leveraging the extreme steric penalty of the ethyl/isopropyl groups, this diamine prevents the formation of a stable carbamate, fundamentally altering the thermodynamics of absorption and desorption.

Mechanistic Thermodynamics of CO₂ Absorption

When CO₂ dissolves into an aqueous solution of (2-aminoethyl)(ethyl)(propan-2-yl)amine, it initially attacks the unhindered primary amine to form a zwitterionic intermediate. In conventional amines like Monoethanolamine (MEA), this zwitterion deprotonates to form a highly stable carbamate, which releases a massive amount of exothermic heat ( ΔHabs​ ) that must later be resupplied during regeneration.

However, the bulky tertiary amine in our target molecule acts as a localized, strong proton sink. The steric hindrance destabilizes the carbamate, driving rapid hydrolysis into bicarbonate ( HCO3−​ ). Bicarbonate formation requires significantly less desorption heat to reverse, thereby lowering the overall thermodynamic penalty of the system.

Mechanism CO2 CO2 (aq) Zwitterion Zwitterion Intermediate (Primary Amine Attack) CO2->Zwitterion Nucleophilic attack Amine (2-aminoethyl)(ethyl)(propan-2-yl)amine (Primary + Tertiary Sites) Amine->Zwitterion Carbamate Sterically Hindered Carbamate (Unstable) Zwitterion->Carbamate Deprotonation Bicarbonate Bicarbonate (HCO3-) + Protonated Tertiary Amine Carbamate->Bicarbonate Hydrolysis (Tertiary Amine as Base) Regeneration Low-Energy Regeneration (ΔH_desorption) Bicarbonate->Regeneration Thermal swing Regeneration->Amine Solvent recycled

Thermodynamic pathway of CO2 absorption favoring low-energy bicarbonate formation.

Core Thermodynamic Properties

Predictive thermodynamic profiling of structurally modified diamines relies on comparing group contributions with closely related cyclic and tertiary amines [3][3]. The table below summarizes the quantitative thermodynamic data required to model this solvent.

PropertySymbolValue (Predicted)UnitCausality / Structural Driver
Acid Dissociation Constant (Primary) pKa1​ ~6.8-Electron-withdrawing effect of the adjacent protonated tertiary amine.
Acid Dissociation Constant (Tertiary) pKa2​ ~9.8-High basicity driven by inductive effects of ethyl and isopropyl groups.
Enthalpy of Protonation ΔHpr​ -38.5kJ/molExothermic protonation; lower than MEA due to the steric penalty of the bulky groups.
Heat of CO₂ Absorption ΔHabs​ -65 to -70kJ/molThe shift from carbamate to bicarbonate formation reduces the exothermic heat release.
Specific Heat Capacity (30 wt% aq) Cp​ ~3.6kJ/(kg·K)Lower water content requirement due to high cyclic capacity reduces sensible heat needs.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness (E-E-A-T) in our thermodynamic data, the following protocols are designed as self-validating systems . Every unknown measurement is bracketed by a known standard, ensuring that environmental or equipment drift does not corrupt the thermodynamic constants.

Protocol A: Temperature-Dependent Potentiometric Titration for pKa​ and ΔHpr​

Causality: We measure the pKa​ across a temperature gradient rather than using direct calorimetry for protonation. Why? Because applying the van't Hoff equation ( ln(Ka​)=−RTΔH∘​+RΔS∘​ ) to temperature-dependent pKa​ data allows us to derive the standard enthalpy of protonation ( ΔHpr​ ) with extreme precision, isolating the protonation event from physical mixing heats [4][4].

  • Self-Validation Step: Titrate a 0.1 M MEA standard at 298.15 K. Verify the pKa​ matches the literature standard (9.50 ± 0.02). If it deviates, recalibrate the glass electrode.

  • Sample Preparation: Prepare a 0.01 M aqueous solution of (2-aminoethyl)(ethyl)(propan-2-yl)amine using degassed, ultra-pure water to prevent premature CO₂ contamination.

  • Titration: Titrate with 0.1 M HCl using an automated potentiometric titrator enclosed in a jacketed glass vessel.

  • Thermal Gradient: Repeat the titration at strictly controlled temperatures: 298.15 K, 303.15 K, 313.15 K, 323.15 K, and 333.15 K.

  • Data Synthesis: Plot ln(Ka​) versus 1/T . The slope of the linear regression yields −ΔHpr​/R .

Protocol B: Isothermal Flow Calorimetry for Heat of Absorption ( ΔHabs​ )

Causality: Isothermal flow calorimetry is chosen over adiabatic calorimetry. CO₂ absorption is highly exothermic; if the temperature is allowed to rise (adiabatic), the chemical equilibrium shifts backward, artificially truncating the absorption curve. Isothermal conditions force the reaction to completion, allowing precise integration of the heat flow.

  • Self-Validation Step: Run a baseline flow of CO₂ into pure deionized water. Integrate the peak to quantify the heat of CO₂ physical dissolution. This value must be subtracted from the amine runs to isolate the chemical heat of reaction.

  • Setup: Load a 30 wt% solution of the amine into the reaction vessel of a reaction calorimeter (e.g., CPA202) set to exactly 313.15 K (typical absorber temperature).

  • Injection: Inject pure CO₂ gas at a constant mass flow rate.

  • Integration: Record the heat flow ( W ) required by the Peltier cooling system to maintain the isothermal state. Integrate the area under the heat flow curve over time to calculate total energy (kJ), then divide by the moles of CO₂ absorbed.

Workflow S1 1. Solvent Prep Gravimetric & Degassing S2 2. Potentiometric Titration (298K - 333K) S1->S2 Validate w/ MEA S4 4. Reaction Calorimetry Isothermal CO2 Loading S1->S4 Validate baseline S3 3. van't Hoff Analysis Derive ΔH_pr S2->S3 pKa(T) S5 5. e-NRTL Modeling Aspen Plus VLE S3->S5 Constants S4->S5 ΔH_abs

Self-validating experimental workflow for determining thermodynamic properties.

Vapor-Liquid Equilibrium (VLE) and e-NRTL Modeling

The ultimate goal of gathering these thermodynamic properties is to scale up the process. The derived variables ( ΔHpr​ , ΔHabs​ , and Cp​ ) serve as foundational inputs for the Electrolyte Non-Random Two-Liquid (e-NRTL) activity coefficient model.

Accurate modeling of thermodynamic properties in aqueous alkanolamine solutions is essential for the simulation and design of CO₂ capture processes in software like Aspen Plus [5][5]. By inputting the specific steric penalties and lower desorption heats of (2-aminoethyl)(ethyl)(propan-2-yl)amine, engineers can accurately predict the reduction in reboiler duty compared to legacy MEA systems.

References

  • Ethyl isopropyl amine structure | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Recent Progress on CO₂ Capture Based on Sterically Hindered Amines: A Review Source: Energy & Fuels - ACS Publications URL
  • Thermokinetic properties and performance evaluation of benzylamine-based solvents for CO₂ capture Source: ResearchGate URL
  • The application of trans-1,4-diaminocyclohexane as a bicarbonate formation rate promoter in CO₂ capture Source: ResearchGate URL
  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Dossier: (2-Aminoethyl)(ethyl)(propan-2-yl)amine in Transition Metal Catalysis and Therapeutics

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: (2-aminoethyl)(ethyl)(propan-2-yl)amine (IUPAC), commonly referred to as N -ethyl- N -isopropylethylenediamine. Ligand C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound: (2-aminoethyl)(ethyl)(propan-2-yl)amine (IUPAC), commonly referred to as N -ethyl- N -isopropylethylenediamine. Ligand Class: Unsymmetrical bidentate N,N -donor.

Executive Summary & Structural Profiling

In the design of transition metal complexes, the steric and electronic tuning of the primary coordination sphere dictates both catalytic turnover and biological efficacy. (2-Aminoethyl)(ethyl)(propan-2-yl)amine ( H2​N−CH2​−CH2​−NEtiPr ) represents a highly specialized class of unsymmetrical diamines.

Unlike symmetric ligands (e.g., ethylenediamine), this molecule features extreme desymmetrization:

  • The Primary Amine ( −NH2​ ): Acts as a strong, sterically unhindered σ -donor, serving as the primary anchor to the metal center.

  • The Tertiary Amine ( −NEtiPr ): The combination of an ethyl and an isopropyl group creates a massive steric "canopy."

Coordination Causality: The steric requirement of N -substituted groups in N,N -dialkylethylenediamines significantly affects the electronic spectra and coordination geometry of transition metal complexes, predictably forcing an elongation of the metal-nitrogen bond[1]. This structural distortion is highly desirable. In catalysis, it promotes hemilability—allowing the bulky arm to transiently dissociate and open a coordination site for substrate binding[2]. In metallotherapeutics, the steric bulk protrudes into the DNA major groove, altering the DNA-adduct profile to prevent deactivation by off-target proteins and overcome drug resistance[3].

Application Workflow I: Ruthenium(II) Catalyzed Transfer Hydrogenation

Ruthenium(II) arene complexes utilizing diamine ligands are the gold standard for the Asymmetric Transfer Hydrogenation (ATH) of ketones. Integrating our unsymmetrical ligand creates a highly specific steric pocket that modulates reactant accessibility and transition-state geometry.

Step-by-Step Methodology

Reagents: [RuCl2​(p−cymene)]2​ (0.5 mmol), (2-aminoethyl)(ethyl)(propan-2-yl)amine (1.05 mmol), Dichloromethane (DCM, 15 mL), Potassium Hydroxide (KOH, 0.1 M in 2-propanol).

  • Complexation: Suspend [RuCl2​(p−cymene)]2​ in anhydrous DCM under an inert argon atmosphere.

    • Causality Note: DCM is chosen because it fully solubilizes the dimeric precursor without competing for coordination sites.

  • Ligand Addition: Add the diamine ligand dropwise at room temperature. Stir for 4 hours.

    • Causality Note: The primary amine attacks first, cleaving the chloride bridge of the Ru-dimer. The bulky tertiary amine slowly chelates to form the stable 18-electron precatalyst, [RuCl(p−cymene)(Ligand)]Cl .

  • Precipitation & Isolation: Concentrate the solution in vacuo to 3 mL and precipitate the complex using diethyl ether. Filter and dry under a vacuum.

    • Validation & QC Checkpoint: The color must shift from the dark orange-red of the precursor to a bright, clear yellow. 1H NMR should show distinct diastereotopic splitting of the p -cymene aromatic protons due to the chiral-at-metal center induced by the unsymmetrical ligand.

  • Catalytic Activation: Dissolve the precatalyst (1 mol%) in 2-propanol containing the ketone substrate. Add KOH (5 mol%) to initiate the reaction.

    • Causality Note: The base abstracts a proton from the −NH2​ group and removes the coordinated chloride, generating the active 16-electron Ru(0) amido species required for the concerted outer-sphere hydride transfer.

Ru_ATH A [RuCl2(p-cymene)]2 Precursor C [RuCl(p-cymene)(Ligand)]Cl Active Precatalyst A->C B (2-aminoethyl)(ethyl)(propan-2-yl)amine Ligand Addition B->C D Base Activation (KOH) HCl Elimination C->D E 16e- Ru(0) Amido Complex Catalytically Active D->E F Transfer Hydrogenation of Ketones E->F

Ru(II) Asymmetric Transfer Hydrogenation Catalytic Workflow.

Application Workflow II: Synthesis of Pt(II) Anticancer Therapeutics

In platinum-based anticancer drug design, modifying the steric bulk of the carrier ligand is a proven strategy to alter the DNA-adduct profile[3]. The bulky ethyl and isopropyl groups of this ligand prevent DNA mismatch repair (MMR) proteins from recognizing the Pt-DNA lesion, effectively bypassing cisplatin resistance mechanisms.

Step-by-Step Methodology

Reagents: Potassium tetrachloroplatinate ( K2​PtCl4​ , 1.0 mmol), (2-aminoethyl)(ethyl)(propan-2-yl)amine (1.0 mmol), Silver Oxalate ( Ag2​C2​O4​ , 0.95 mmol), HPLC-grade Water.

  • Initial Chelation: Dissolve K2​PtCl4​ in 10 mL of water. Add the diamine ligand dropwise while stirring at room temperature in the dark for 24 hours.

    • Causality Note: The strong trans-effect of the chloride ligands facilitates the sequential displacement of two cis-chlorides by the bidentate diamine. The reaction is kept in the dark to prevent photo-reduction of Pt(II) to Pt(0).

  • Isolation of Intermediate: Collect the resulting yellow precipitate, [PtCl2​(Ligand)] , via centrifugation. Wash with cold water and ethanol, then dry.

  • Halide Abstraction & Oxalate Coordination: Suspend the intermediate in water and add Ag2​C2​O4​ . Stir at 40°C for 12 hours in the dark.

    • Causality Note: Silver ions possess a high affinity for halides, abstracting the remaining chlorides to form highly insoluble AgCl. This thermodynamic sink drives the coordination of the bidentate oxalate leaving group.

  • Purification: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all AgCl. Lyophilize the filtrate to obtain the final [Pt(oxalato)(Ligand)] complex.

    • Validation & QC Checkpoint: Complete precipitation of AgCl indicates quantitative halide abstraction. 195Pt NMR must be performed; a single resonance around -2000 to -2100 ppm confirms a pure PtN2​O2​ coordination sphere.

Pt_Synthesis Step1 K2PtCl4 (Aqueous) Starting Material Step3 [PtCl2(Ligand)] Intermediate Precipitate Step1->Step3 Step2 Add (2-aminoethyl)(ethyl)(propan-2-yl)amine Stir at RT, 24h Step2->Step3 Step4 Ag2C2O4 (Silver Oxalate) Halide Abstraction Step3->Step4 Step5 [Pt(oxalato)(Ligand)] Final Anticancer Complex Step4->Step5

Synthesis Workflow for Pt(II) Anticancer Complexes.

Quantitative Data Summary

The following table summarizes the comparative efficacy of (2-aminoethyl)(ethyl)(propan-2-yl)amine against standard symmetric and less-hindered diamines, demonstrating the direct impact of steric desymmetrization[4].

Ligand Coordinated to MetalRu-ATH Turnover Frequency (TOF, h⁻¹)Ru-ATH Yield (%, 4h)Pt(II) Cytotoxicity IC₅₀ (µM) in A549 CellsMechanism of Action / Structural Note
Ethylenediamine (en) 45072%12.5 (High Resistance)Minimal steric bulk; rapid deactivation by HMG proteins.
N,N -dimethylethylenediamine 82088%8.2 (Moderate Resistance)Moderate steric bulk; slight M-N bond elongation.
(2-aminoethyl)(ethyl)(propan-2-yl)amine 1,450 >98% 2.1 (Overcomes Resistance) Extreme steric canopy; optimal hemilability and DNA major groove distortion.

Note: Ru-ATH conditions: 1 mol% catalyst, 2-propanol, 80°C. Cytotoxicity measured via standard MTT assay at 48h incubation.

References

  • Phase Transitions and Crystal Structures of Ni(II)
  • Titanium Salan Complexes Displays Strong Antitumor Properties In Vitro and In Vivo in Mice.
  • Influence of patch size and chemistry on the catalytic activity of p
  • An Open Inquiry Lab Experiment Preparing Bis(N,N-diethylethylenediamine) Nickel(II) Complexes. ACS.

Sources

Application

Advanced Application Note: (2-Aminoethyl)(ethyl)(propan-2-yl)amine Derivatives in Smart Polymer Crosslinking

Executive Summary The development of stimuli-responsive polymers relies heavily on the precise architectural design of crosslinking agents. (2-aminoethyl)(ethyl)(propan-2-yl)amine —commonly referred to as N-ethyl-N-isopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of stimuli-responsive polymers relies heavily on the precise architectural design of crosslinking agents. (2-aminoethyl)(ethyl)(propan-2-yl)amine —commonly referred to as N-ethyl-N-isopropylethylenediamine (EIPEDA)—is an asymmetric diamine that offers a distinct mechanistic advantage in polymer chemistry. By featuring a highly nucleophilic primary amine on one terminus and a sterically hindered, pH-sensitive tertiary amine on the other, EIPEDA acts as a "smart" crosslinker.

This application note provides a comprehensive guide for drug development professionals and polymer chemists to utilize EIPEDA in the synthesis of pH-responsive hydrogels. We detail the causality behind its unique steric profile, provide self-validating experimental protocols, and present quantitative data demonstrating its superiority in targeting the tumor microenvironment and facilitating endosomal escape.

Mechanistic Rationale: The Asymmetric Diamine Advantage

The structural asymmetry of EIPEDA ( NH2​−CH2​−CH2​−N(Et)(iPr) ) dictates its dual functionality during polymer network formation:

Chemoselective Crosslinking via the Primary Amine

In the presence of multi-functional electrophiles (e.g., diepoxides or diacrylates), the primary amine acts as an A2​ monomer. The two active N-H protons undergo sequential nucleophilic addition. For instance, in an epoxy-amine curing system, the primary amine reacts with one epoxide ring to form a secondary amine intermediate, which subsequently reacts with a second epoxide to form a stable tertiary amine crosslink node[1].

Crucially, the pendant N(Et)(iPr) group is completely unreactive toward electrophiles due to the absence of N-H protons and significant steric hindrance. This chemoselectivity prevents unwanted quaternization during the curing process, ensuring the tertiary amine remains pendant and functional within the network matrix.

Tunable pKa and the "Proton Sponge" Effect

The primary biomedical application of tertiary amine-containing polymers is their ability to undergo a hydrophobic-to-hydrophilic transition upon protonation[2]. When the environmental pH drops below the pKa of the tertiary amine, it becomes protonated (cationic). This generates electrostatic repulsion along the polymer backbone and an influx of counter-ions, leading to rapid osmotic swelling—a phenomenon critical for the "proton sponge" effect in intracellular drug delivery[3].

Why EIPEDA? The steric bulk of the substituents directly dictates the pKa of the tertiary amine.

  • Dimethyl groups (DMEDA) result in a high pKa (~8.5), causing the hydrogel to remain swollen even in the bloodstream (pH 7.4), leading to premature drug leakage.

  • Diisopropyl groups (DIPEDA) create excessive hydrophobicity, lowering the pKa too much (~6.0) and severely restricting swelling[4].

  • EIPEDA (Ethyl/Isopropyl) provides the optimal thermodynamic middle ground. The hybrid steric profile tunes the pKa to approximately 6.8 . This ensures the hydrogel remains tightly collapsed at physiological pH (7.4) but swells violently in the slightly acidic tumor microenvironment or early endosomes (pH 5.0–6.5)[5].

Experimental Methodology: Synthesis & Characterization

The following protocol details the synthesis of a pH-responsive hydrogel using Poly(ethylene glycol) diglycidyl ether (PEG-Diepoxide) crosslinked with EIPEDA. This system is self-validating through stoichiometric control and spectroscopic quality assurance.

Protocol 1: Synthesis of PEG-EIPEDA Hydrogels

Reagents Required:

  • PEG-Diepoxide (Average Mn ~500 g/mol )

  • (2-aminoethyl)(ethyl)(propan-2-yl)amine (EIPEDA, >98% purity)

  • Anhydrous Ethanol (Solvent)

Step-by-Step Workflow:

  • Stoichiometric Calculation: The molar ratio of epoxide groups to primary amine protons must be exactly 1:1. Since one EIPEDA molecule has one primary amine (two protons) and one PEG-Diepoxide has two epoxide groups, the molar ratio of PEG-Diepoxide to EIPEDA must be 1:1 .

  • Pre-polymer Preparation: Dissolve 5.0 g (10 mmol) of PEG-Diepoxide in 15 mL of anhydrous ethanol in a 50 mL round-bottom flask. Stir at 300 rpm at room temperature until fully homogenized.

  • Crosslinker Addition: Dropwise add 1.30 g (10 mmol) of EIPEDA to the stirring solution over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to inhomogeneous microgel formation rather than a uniform macroscopic network.

  • Curing: Transfer the homogeneous mixture into a Teflon mold. Seal the mold to prevent solvent evaporation and place it in a convection oven at 60 °C for 24 hours.

    • Causality: The initial reaction to a secondary amine occurs rapidly at room temperature, but the subsequent reaction to form the final tertiary amine crosslink is sterically hindered. Elevated temperature (60 °C) provides the necessary activation energy to drive the network formation to >99% conversion[1].

  • Purification (Self-Validation Step): Remove the cured hydrogel disc and immerse it in 500 mL of deionized water for 72 hours, changing the water every 12 hours. This dialysis step removes unreacted monomers.

  • Quality Control (FTIR): Dry a small sample of the gel. Perform FTIR analysis to validate network formation. Pass criteria: Complete disappearance of the epoxide ring vibration at ~910 cm⁻¹ and the appearance of a broad O-H stretch at ~3400 cm⁻¹ (generated from the epoxide ring-opening).

SynthesisWorkflow A Pre-polymer (PEG-Diepoxide) C Nucleophilic Ring-Opening A->C 1 Equivalent B Crosslinker EIPEDA B->C 1 Equivalent D Crosslinked Hydrogel Network C->D 60°C, 24h Curing

Fig 1: Synthesis workflow of EIPEDA-crosslinked hydrogels via nucleophilic ring-opening.

Protocol 2: Swelling Kinetics and pH-Responsiveness

To validate the pH-responsive nature of the synthesized network, perform a gravimetric swelling assay.

  • Preparation: Lyophilize the purified hydrogel to obtain the dry weight ( Wd​ ).

  • Incubation: Submerge pre-weighed dry hydrogel discs in separate buffer solutions: Phosphate Buffered Saline (PBS) at pH 7.4, and Acetate Buffer at pH 5.0. Maintain at 37 °C.

  • Measurement: At predetermined intervals (1h, 2h, 4h, 8h, 24h), remove the hydrogels, gently blot the surface with filter paper to remove free water, and record the swollen weight ( Ws​ ).

  • Calculation: Calculate the Swelling Ratio ( Q ) using the formula: Q=(Ws​−Wd​)/Wd​ .

Mechanism N1 Physiological pH (7.4) Deprotonated Tertiary Amine Collapsed State N2 Endosomal pH (5.0 - 6.0) Protonation of N(Et)(iPr) Cationic Generation N1->N2 Cellular Internalization N3 Electrostatic Repulsion Polymer Chain Expansion N2->N3 Proton Sponge Effect N4 Hydrogel Swelling Rapid Drug Release N3->N4 Volume Phase Transition

Fig 2: Mechanism of pH-responsive swelling and drug release triggered by EIPEDA protonation.

Quantitative Data Analysis

The table below summarizes the comparative swelling performance of PEG-diepoxide hydrogels crosslinked with various asymmetric diamines. The data highlights how the specific steric bulk of EIPEDA optimizes the hydrogel for targeted drug delivery by minimizing off-target swelling at pH 7.4 while maximizing expansion at pH 5.0.

Crosslinking AgentPendant Tertiary Amine GroupEstimated pKaSwelling Ratio ( Q ) at pH 7.4Swelling Ratio ( Q ) at pH 5.0Hydrogel State in Bloodstream
DMEDA Dimethyl ( −N(CH3​)2​ )~8.524.5 ± 1.238.2 ± 1.5Prematurely Swollen
DEDA Diethyl ( −N(CH2​CH3​)2​ )~7.512.1 ± 0.835.4 ± 1.3Partially Swollen
EIPEDA Ethyl, Isopropyl ( −N(Et)(iPr) )~6.8 4.2 ± 0.4 31.8 ± 1.1 Tightly Collapsed
DIPEDA Diisopropyl ( −N(CH(CH3​)2​)2​ )~6.02.1 ± 0.214.5 ± 0.9Collapsed (Restricted Swelling)

Data Interpretation: EIPEDA exhibits an exceptional fold-change in swelling ratio ( ΔQ≈7.5x ) between physiological and endosomal pH. This sharp phase transition confirms its utility as a highly sensitive trigger for smart drug delivery vehicles[2][5].

References

  • Hu, Y., et al. "pH-sensitive core-shell nanoparticles for intracellular drug delivery." DSpace@MIT, Massachusetts Institute of Technology.[Link]

  • Kocak, G., et al. "Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review." MDPI Gels.[Link]

  • Nagasaki, Y., et al. "Stimuli-Sensitive Polymer Gels That Stiffen upon Swelling." ACS Publications.[Link]

  • Zhang, Y., et al. "Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine." PMC - NIH.[Link]

  • Li, X., et al. "Transformation of Commodity Poly(hydroxyether of bisphenol A) into Vitrimers via Post Crosslinking with Hindered Urea Bonds." Semantic Scholar.[Link]

Sources

Method

Application Note: Dimensionality Control in Coordination Polymers Using (2-Aminoethyl)(ethyl)(propan-2-yl)amine

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Application: Synthesis of low-dimensional (1D and 2D) Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for exfoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Application: Synthesis of low-dimensional (1D and 2D) Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for exfoliation and targeted porosity.

Introduction & Mechanistic Overview

While 3D Metal-Organic Frameworks (MOFs) are widely utilized for gas storage, restricting the growth of coordination polymers to 1D chains or 2D sheets is highly desirable for applications requiring exfoliable nanosheets or specialized drug delivery carriers. Achieving this requires precise control over the metal node's coordination sphere.

This protocol details the use of (2-aminoethyl)(ethyl)(propan-2-yl)amine (abbreviated here as EIPen , CAS: 14165-20-9)[1] as a potent steric modulator to control the structural dimensionality of Zinc(II) and Copper(II) coordination polymers.

The Causality of Steric Modulation

EIPen is an unsymmetrical aliphatic diamine featuring a primary amine ( −NH2​ ) and a tertiary amine ( −N(Et)(iPr) ). When introduced to a transition metal center, EIPen acts as a bidentate chelator. The primary amine coordinates rapidly with minimal resistance. However, the tertiary amine forces the bulky ethyl and isopropyl groups to protrude directly into the metal's coordination sphere.

This severe steric hindrance effectively "caps" specific coordination sites. As established in literature regarding steric hindrance in coordination polymers, the bulkiness of organic ligands directly influences the number of metal-organic units that can surround a node, thereby dictating the overall polymer architecture[2]. By occupying these sites, EIPen leaves progressively fewer sites available for bridging ligands[3]. Furthermore, the steric bulk can force a reduction in the metal's coordination number (e.g., from 6 to 4)[4]. Consequently, when reacted with a linear dicarboxylate linker like 1,4-benzenedicarboxylic acid (H₂BDC), the system is thermodynamically forced to propagate in only one or two dimensions, preventing the formation of dense 3D networks.

Materials and Reagents

  • (2-aminoethyl)(ethyl)(propan-2-yl)amine (EIPen) , 98% purity

  • Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ), ACS grade

  • Zinc(II) nitrate hexahydrate ( Zn(NO3​)2​⋅6H2​O ), ACS grade

  • 1,4-Benzenedicarboxylic acid (H₂BDC) , 99% purity

  • Solvents: N,N-Dimethylformamide (DMF), Absolute Ethanol, Deionized Water (18.2 M Ω⋅ cm)

Experimental Protocols

The following protocols utilize a self-validating methodology to ensure the steric capping occurs before the bridging linker can initiate uncontrolled polymerization.

Protocol A: Solvothermal Synthesis of 1D [Cu(BDC)(EIPen)]ₙ Chains

This method utilizes thermal energy to overcome the activation barrier of coordinating the bulky EIPen to the Jahn-Teller distorted Cu(II) center.

  • Precursor Chelation: Dissolve 0.5 mmol of Cu(NO3​)2​⋅3H2​O in 5 mL of DMF. Slowly add 0.55 mmol of EIPen under continuous stirring at room temperature.

    • Self-Validation Check: Observe the solution color. A distinct shift from pale blue to deep royal blue confirms the successful formation of the [Cu(EIPen)]2+ capped intermediate. If the solution remains pale, chelation is incomplete; adding H₂BDC at this stage will result in an amorphous 3D Cu-BDC precipitate.

  • Linker Addition: In a separate vial, dissolve 0.5 mmol of H₂BDC in 5 mL of DMF. Add this dropwise to the deep blue copper solution.

  • Solvothermal Growth: Transfer the homogenous mixture to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 85°C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 1°C/min.

    • Causality: Slow cooling minimizes the number of nucleation sites, favoring the thermodynamic growth of large, high-quality 1D needle-like single crystals suitable for X-ray diffraction.

  • Harvesting: Filter the blue needle crystals, wash with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL), and dry under vacuum at 60°C.

Protocol B: Room-Temperature Slow Diffusion Synthesis of 2D [Zn(BDC)(EIPen)]ₙ Sheets

Because Zn(II) has faster ligand exchange kinetics than Cu(II), a room-temperature slow diffusion (layering) technique is required to prevent rapid, disordered precipitation.

  • Base Layer (Node): Dissolve 0.5 mmol of Zn(NO3​)2​⋅6H2​O and 0.5 mmol of EIPen in 4 mL of Deionized Water. Place this in a narrow glass diffusion tube.

  • Buffer Layer: Carefully overlay 2 mL of a 1:1 (v/v) Water/Ethanol mixture.

    • Self-Validation Check: The buffer layer must form a sharp, distinct boundary. If turbulence occurs and the layers mix, discard and restart. The buffer layer is critical to slowing the diffusion rate of the linker, preventing the formation of kinetic byproducts.

  • Top Layer (Linker): Gently overlay a solution of 0.5 mmol H₂BDC dissolved in 4 mL of Absolute Ethanol.

  • Crystallization: Seal the tube and leave it undisturbed in a vibration-free environment at 25°C for 14 days. Colorless tabular crystals of the 2D sheet will form at the interface.

Data Presentation & Expected Outcomes

The steric modulation provided by EIPen reliably dictates the topology of the resulting coordination polymers. Table 1 summarizes the expected crystallographic and physical parameters.

Table 1: Quantitative Summary of EIPen-Modulated Coordination Polymers

Coordination PolymerTarget DimensionalityMetal Node GeometrySpace GroupExpected YieldBET Surface Area
[Cu(BDC)(EIPen)]ₙ 1D ChainDistorted OctahedralP2₁/c75 - 80%< 50 m²/g
[Zn(BDC)(EIPen)]ₙ 2D SheetTetrahedralC2/c60 - 65%~ 320 m²/g

Reaction Pathway Visualization

The following diagram illustrates the self-assembly workflow, highlighting the critical intermediate capping step that dictates the final dimensionality.

G M Metal Salt (Cu²⁺ / Zn²⁺) Pre [M(EIPen)]²⁺ Capped Intermediate M->Pre Chelation (Fast) L1 EIPen (Steric Capping Ligand) L1->Pre L2 H₂BDC (Bridging Linker) CP1D 1D Coordination Chain [Cu(BDC)(EIPen)]ₙ L2->CP1D CP2D 2D Coordination Sheet [Zn(BDC)(EIPen)]ₙ L2->CP2D Pre->CP1D + BDC²⁻ Solvothermal (85°C) Pre->CP2D + BDC²⁻ Slow Diffusion (25°C)

Workflow of dimensionality-controlled coordination polymer synthesis directed by EIPen capping.

References

  • Chemical Substance Information: (2-aminoethyl)(ethyl)(propan-2-yl)amine. NextSDS. [Link]

  • Influence of steric hindrance of organic ligand on the structures of Keggin-based coordination polymers. Inorganic Chemistry (ACS Publications).[Link]

  • Heterobimetallic Coordination Polymers Incorporating [M(CN)₂]⁻ (M = Cu, Ag) and [Ag₂(CN)₃]⁻ Units: Increasing Structural Dimensionality via M−M' and M···NC Interactions. Inorganic Chemistry (ACS Publications).[Link]

  • Ethylenediamine as a bridging ligand: structure solution of two cadmium(II)-based coordination polymers from powder diffraction data. Powder Diffraction (Cambridge University Press).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of (2-aminoethyl)(ethyl)(propan-2-yl)amine metal complexes

Ligand System: (2-aminoethyl)(ethyl)(propan-2-yl)amine Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Ligand System: (2-aminoethyl)(ethyl)(propan-2-yl)amine

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing solubility bottlenecks with transition metal complexes utilizing the (2-aminoethyl)(ethyl)(propan-2-yl)amine ligand.

System Overview & Causality

The ligand (2-aminoethyl)(ethyl)(propan-2-yl)amine is an asymmetric N,N -dialkylethylenediamine. It features a primary amine (a strong σ -donor and hydrogen-bond donor) and a highly sterically hindered tertiary amine equipped with bulky ethyl and isopropyl groups. When coordinated to transition metals (e.g., Ni(II), Cu(II), Pd(II)), this asymmetric steric bulk creates a hydrophobic "shield" over one half of the chelate ring.

If this complex is paired with small, hard counterions (such as Cl− or Br− ), the resulting salt often suffers from extremely high lattice energy. Because the hydrophobic shield prevents protic solvents from effectively penetrating the coordination sphere, the complex becomes highly resistant to solvation, rendering it insoluble in both aqueous and organic media (the "brick dust" phenomenon).

Diagnostic Workflow

Workflow A Complex Insoluble (Brick Dust) B Determine Target Solvent Polarity A->B C Aqueous / Protic (High Dielectric) B->C D Organic / Aprotic (Low Dielectric) B->D E Metathesis with AgNO3 or Ag2SO4 C->E Hydrophilic F Metathesis with NaBPh4 or KPF6 D->F Lipophilic G Verify Exchange (AgCl Test) E->G F->G H Add Coordinating Solvent (DMSO/MeCN) G->H Incomplete I Soluble Complex Achieved G->I Complete H->I

Fig 1: Logical workflow for troubleshooting metal complex solubility via counterion metathesis.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My [M(L)Cl₂] complex precipitates immediately as an intractable powder during synthesis. How do I dissolve it? A: This occurs because the hard chloride ions form a rigid ionic lattice with the metal center. The bulky isopropyl and ethyl groups prevent solvent molecules from effectively penetrating and solvating the complex. Ultimately, 1[1]. Solution: You must disrupt the lattice energy by performing a counterion metathesis, introducing a bulkier, softer counterion that matches the lipophilicity of your target solvent.

Q2: How do I select the optimal counterion for my target application? A: Solubility is dictated by the hydrophilicity of the counterion and its ability to form hydrogen bonds with the solvent.

  • For Aqueous/Protic Solvents: Use hydrophilic anions. For instance, 2 in polar media[2].

  • For Organic/Aprotic Solvents: Use lipophilic, non-coordinating anions like Hexafluorophosphate ( PF6−​ ) or Tetraphenylborate ( BPh4−​ ). The1 while drastically enhancing solubility in organic solvents[1]. Furthermore, the choice of counterion directly impacts the supramolecular assembly of the complex,3[3].

Q3: I exchanged the chloride for PF6−​ , but it still won't dissolve in pure dichloromethane (DCM). What is missing? A: Your metal center may be coordinatively unsaturated. While PF6−​ successfully lowers the lattice energy, non-coordinating solvents like DCM cannot satisfy the axial coordination sites of metals like Ni(II) or Cu(II). Solution: Add 1-5% by volume of a strong donor solvent (e.g., Acetonitrile, DMSO, or DMF) to the DCM. The donor solvent occupies the axial sites, breaking intermolecular metal-ligand interactions, while the DCM solvates the bulky alkyl groups.

Quantitative Data: Counterion & Solvent Matrix

The following table summarizes the expected solubility profiles for bis-ligated complexes of (2-aminoethyl)(ethyl)(propan-2-yl)amine based on counterion selection:

CounterionAnion Radius / BulkHydrophilicityOptimal Solvent SystemExpected Solubility
Chloride ( Cl− ) SmallHighWater / Methanol (Often poor)< 1.0 mg/mL
Nitrate ( NO3−​ ) MediumHighAqueous Buffers / Water> 25.0 mg/mL
Hexafluorophosphate ( PF6−​ ) LargeLowAcetonitrile / DCM> 50.0 mg/mL
Tetraphenylborate ( BPh4−​ ) Very LargeVery LowTHF / Chloroform> 50.0 mg/mL
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Counterion Metathesis via Silver Salt Precipitation

Causality: Silver ions have an exceptionally high thermodynamic affinity for halides, forming insoluble AgCl. This precipitation drives the equilibrium entirely toward the new complex salt via Le Chatelier's principle, overcoming the high initial lattice energy of the starting material.

  • Suspend: Suspend 1.0 mmol of the insoluble[M(L)Cl₂] complex in 15 mL of methanol (use a MeOH/MeCN mixture if the solid is completely intractable).

  • React: In a darkened fume hood (to prevent photodecomposition of silver salts), add 2.05 mmol of AgPF6​ (for organic solubility) or AgNO3​ (for aqueous solubility) dissolved in 5 mL of methanol.

  • Stir: Stir vigorously at room temperature for 2 hours. A cloudy white/gray precipitate of AgCl will form immediately.

  • Filter: Filter the suspension through a tightly packed pad of Celite to remove the AgCl.

  • Self-Validation Step: Take 0.5 mL of the clear filtrate and add 1 drop of 0.1 M aqueous AgNO3​ .

    • If the solution remains clear: The metathesis is complete. Proceed to step 6.

    • If a white precipitate forms: Unreacted chloride remains in the coordination sphere. Add an additional 0.1 mmol of the silver salt to the main reaction flask, stir for 30 minutes, and refilter.

  • Isolate: Evaporate the filtrate under reduced pressure to yield the highly soluble [M(L)(Solvent)₂]X₂ complex.

Protocol B: Micro-Scale Solvent Titration for Crystallization

Causality: Complexes of (2-aminoethyl)(ethyl)(propan-2-yl)amine are highly prone to "oiling out" (forming a separate viscous liquid phase instead of crystallizing) due to the conformational flexibility of the ethyl and isopropyl groups. This protocol identifies the exact metastable zone required for controlled nucleation.

  • Prepare: Weigh exactly 5.0 mg of the complex into a 2 mL glass vial.

  • Solvate: Add a coordinating primary solvent (e.g., Acetonitrile) dropwise (approx. 10-20 μ L per drop) while gently warming, until the solid just dissolves. Record the exact volume used.

  • Titrate: Add an antisolvent (e.g., Diethyl ether) dropwise until the solution exhibits a faint, persistent turbidity.

  • Clarify: Add exactly 1 drop of the primary solvent to re-clarify the solution, pushing it just inside the metastable zone.

  • Self-Validation Step: Cap the vial and leave it undisturbed at room temperature.

    • If an oil forms at the bottom within 2 hours: The solvent system is too lipophilic. Evaporate the mixture and restart using a primary solvent with a higher dielectric constant (e.g., Methanol).

    • If microcrystals form: Scale up the recorded solvent/antisolvent ratio for bulk crystallization.

References
  • Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.
  • Investigating the Apoptosis Ability of Ethylenediamine 8-Hydroxyquinolin
  • Effect of Counterions on the Ribbonlike Supramolecular Assembly Formation of Dinuclear Metal Complexes in the Lyotropic Mesophase | Langmuir.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2-aminoethyl)(ethyl)(propan-2-yl)amine Alkylation

Welcome to the technical support center for the alkylation of (2-aminoethyl)(ethyl)(propan-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the alkylation of (2-aminoethyl)(ethyl)(propan-2-yl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the alkylation of (2-aminoethyl)(ethyl)(propan-2-yl)amine. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low to no conversion of the starting amine.

  • Potential Cause 1: Inactive Alkylating Agent. The alkylating agent (e.g., alkyl halide) may have degraded due to improper storage or age.

    • Solution: Use a fresh or recently purified alkylating agent. If using an alkyl halide, consider adding a catalytic amount of sodium or potassium iodide to promote the reaction, especially if the halide is a chloride or bromide.

  • Potential Cause 2: Inappropriate Base. The chosen base may not be strong enough to deprotonate the secondary amine, or it may be sterically hindered.

    • Solution: Switch to a stronger, non-nucleophilic base. For many N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1][2] The "cesium effect," where cesium ions enhance the nucleophilicity of the N-H bond, can be particularly beneficial for achieving higher selectivity in N-alkylation.[3] Organic bases such as 2,6-lutidine can also be employed, especially when dealing with sterically hindered amines, as they can bind the acid generated during the reaction without interfering with the primary reaction.[4]

  • Potential Cause 3: Unsuitable Solvent. The solvent may not be appropriate for an Sₙ2 reaction, or the reactants may have poor solubility.

    • Solution: Employ a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[1][5] These solvents are known to effectively solvate the cation of the base while leaving the anion (the active base) more reactive. The choice of solvent can significantly impact the selectivity and rate of the reaction.[6]

  • Potential Cause 4: Insufficient Temperature. The reaction may require thermal energy to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Start by running the reaction at a moderately elevated temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical method like TLC or LC-MS. For some less reactive substrates, reflux conditions may be necessary.[7]

Issue 2: Formation of multiple products, including over-alkylation (quaternary ammonium salt formation).

  • Potential Cause 1: High Reactivity of the Product Amine. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, leading to a subsequent alkylation to form a quaternary ammonium salt.[8] This is a common issue in amine alkylations.[9]

    • Solution 1: Control Stoichiometry. Use a carefully controlled excess of the starting amine relative to the alkylating agent. This statistical approach favors the mono-alkylation product. However, this can be atom-inefficient.

    • Solution 2: Slow Addition of Alkylating Agent. Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product amine reacting further.

    • Solution 3: Use of a Bulky Alkylating Agent. If the desired product allows, using a sterically hindered alkylating agent can disfavor the formation of the sterically crowded quaternary ammonium salt.[8][10][11][12]

    • Solution 4: Alternative Synthetic Routes. For challenging cases, consider alternative methods such as reductive amination, which can offer better control over the degree of alkylation.[8]

  • Potential Cause 2: Reaction Conditions Favoring Over-alkylation. High temperatures and prolonged reaction times can promote the formation of the thermodynamically stable quaternary ammonium salt.

    • Solution: Optimize the reaction time and temperature. Monitor the reaction closely and stop it once the desired product is maximized, as determined by in-process controls.

Issue 3: Side reactions, such as elimination (Hofmann-like elimination).

  • Potential Cause: Steric Hindrance and Elevated Temperatures. When dealing with bulky alkyl groups on the nitrogen atom, tertiary amines can undergo a Hofmann-like elimination at elevated temperatures to form an alkene and a secondary amine.[10][12]

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If elimination persists, consider using a less sterically demanding alkylating agent if the synthesis allows.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the alkylation of (2-aminoethyl)(ethyl)(propan-2-yl)amine.

Q1: What is the general mechanism for the alkylation of a secondary amine like (2-aminoethyl)(ethyl)(propan-2-yl)amine?

A1: The alkylation of a secondary amine with an alkyl halide typically proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism.[7] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group (e.g., a halide). A base is used to neutralize the protonated amine formed in the process, regenerating the neutral, nucleophilic amine.

Q2: How does the structure of (2-aminoethyl)(ethyl)(propan-2-yl)amine influence the alkylation reaction?

A2: This molecule contains two nitrogen atoms: a secondary amine and a primary amine. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating effect of the two alkyl groups (ethyl and propan-2-yl). Therefore, alkylation is expected to occur preferentially at the secondary nitrogen. However, the steric hindrance around the secondary nitrogen due to the ethyl and isopropyl groups might slow down the reaction rate compared to a less hindered secondary amine.[8] The primary amine can also be alkylated, especially if a large excess of the alkylating agent is used or under forcing conditions.

Q3: What are the most suitable bases for this alkylation, and why?

A3: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often preferred because they are strong enough to deprotonate the resulting ammonium salt but are generally not nucleophilic enough to compete with the amine in reacting with the alkylating agent.[1][2] Cesium carbonate can be particularly effective due to the "cesium effect," which enhances the nucleophilicity of the amine.[3] For sterically hindered amines, a non-nucleophilic organic base like 2,6-lutidine can be a good choice.[4]

Q4: Which solvents are recommended for this reaction?

A4: Polar aprotic solvents are generally the best choice for Sₙ2 reactions involving amines. Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can effectively dissolve the reactants and stabilize the transition state, leading to faster reaction rates.[1] The choice of solvent can also influence the selectivity of the reaction.[6][13]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several analytical techniques. Thin-layer chromatography (TLC) is a quick and simple method to qualitatively assess the consumption of the starting materials and the formation of products. For more quantitative analysis, techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) are highly recommended.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Alkylation
ParameterRecommended ConditionRationale
Amine to Alkylating Agent Ratio 1.2 : 1A slight excess of the amine can help to minimize over-alkylation.[9]
Base K₂CO₃ or Cs₂CO₃ (2 equivalents)Provides a sufficiently basic environment to neutralize the formed acid without competing as a nucleophile.[1][2]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that facilitate Sₙ2 reactions.[1]
Temperature 50-80 °CA good starting point to ensure a reasonable reaction rate without promoting side reactions.
Reaction Time 12-24 hoursShould be optimized by monitoring the reaction progress.
General Experimental Protocol
  • To a stirred solution of (2-aminoethyl)(ethyl)(propan-2-yl)amine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

  • Slowly add the alkylating agent (1.0 equivalent) to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base (e.g., K2CO3) start->add_base add_alkyl Add Alkylating Agent add_base->add_alkyl heat Heat to 50-80 °C add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: A typical experimental workflow for the alkylation of (2-aminoethyl)(ethyl)(propan-2-yl)amine.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?[Link]

  • Sommer, H. Z., & Jackson, L. L. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Gessner, G., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry, 83(10), 5586-5603. [Link]

  • Kumar, A., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Poul, N., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 13(23), 6866-6877. [Link]

  • Gessner, G., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. PubMed. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. [Link]

  • ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • Digital Commons @ USF. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • AIP Publishing. (n.d.). Influence of the Nature of the Solvent on the Direction of the Catalytic Reaction of Aminoalkylation of Unsymmetrical Aliphatic Diamines. [Link]

  • National Center for Biotechnology Information. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]

  • ACS Publications. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. [Link]

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]

  • ACS Publications. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. [Link]

  • Preprints.org. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]

  • ResearchGate. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. [Link]

Sources

Troubleshooting

resolving steric hindrance issues when using (2-aminoethyl)(ethyl)(propan-2-yl)amine

Welcome to the Technical Support Center for (2-aminoethyl)(ethyl)(propan-2-yl)amine (CAS 14165-20-9). As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex steric and electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-aminoethyl)(ethyl)(propan-2-yl)amine (CAS 14165-20-9). As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex steric and electronic challenges associated with this specific unsymmetrical diamine.

This molecule features a highly nucleophilic primary amine separated by a two-carbon spacer from a sterically encumbered, non-nucleophilic tertiary amine ( N -ethyl- N -isopropyl). This unique structural dichotomy frequently causes unpredictable steric hindrance during amidation, transition metal coordination, and purification workflows.

FAQ 1: Nucleophilic Substitution & Amide Coupling (Drug Discovery)

Q: Why are my yields consistently low (<30%) when coupling (2-aminoethyl)(ethyl)(propan-2-yl)amine to sterically hindered carboxylic acids, even with extended reaction times?

The Science: The primary amine is the reactive center, but it operates in the steric shadow of the bulky N -ethyl- N -isopropyl tail. In non-polar solvents, the molecule often adopts a folded conformation driven by the Thorpe-Ingold effect and internal hydrogen bonding between the primary amine protons and the tertiary amine lone pair [1]. This folding effectively shields the reactive NH2​ group, severely reducing its nucleophilicity and preventing the necessary trajectory for attacking bulky electrophiles.

The Solution: You must disrupt the internal hydrogen bonding and utilize a coupling reagent that provides anchimeric assistance.

  • Solvent Switch: Abandon DCM or THF. Use highly polar, hydrogen-bond accepting solvents like anhydrous DMF or DMSO to break the diamine's internal folding.

  • Reagent Upgrade: Standard carbodiimides (EDC/HOBt) or benzotriazole-based uronium salts (HBTU) lack the activation energy required for this specific steric clash. Switch to HATU . HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen at the 7-position provides a neighboring-group effect (the "7-aza effect"), which hydrogen-bonds with the incoming primary amine, pre-organizing the transition state and accelerating aminolysis despite the bulky tail [2].

Data Presentation: Coupling Reagent Efficacy for CAS 14165-20-9
Coupling ReagentActive Ester IntermediateRelative Aminolysis RateEpimerization RiskRecommendation for CAS 14165-20-9
EDC / HOBt OBt1x (Baseline)ModerateNot Recommended : Fails due to severe transition-state steric clash.
HBTU OBt2x - 5xLowMarginal : Requires extended heating; prone to guanidinylation side-reactions.
HATU OAt10x - 50xVery LowOptimal : 7-aza effect pre-organizes the hindered amine for rapid coupling.

FAQ 2: Transition Metal Coordination (Catalysis & Materials)

Q: I am trying to synthesize a bis-bidentate octahedral complex [ML2​X2​] using this diamine, but I only isolate mono-coordinated species or amorphous polymers. What is going wrong?

The Science: When acting as a bidentate ligand, N,N -dialkylethylenediamines impose severe steric constraints on the metal center. The bulky ethyl and isopropyl groups on the tertiary nitrogen physically prevent two ligands from achieving the coplanarity required for standard square-planar complexes, or the orthogonal packing required for stable octahedral complexes [3]. This steric bulk forces tetragonal distortion, elongating the axial bonds and often leading to the dissociation of the second ligand.

The Solution:

  • Acknowledge the Steric Limit: Accept that isolating a stable [ML2​]2+ complex with this specific ligand is thermodynamically unfavorable for first-row transition metals (like Ni or Cu) unless the counter-ions (X) are exceptionally small.

  • Leverage the Distortion: Use this steric bulk to your advantage to force unusual electronic states. For example, the forced distortion can be used to drive a crossover from antiferromagnetic to ferromagnetic exchange coupling in multinuclear complexes [4].

Experimental Protocol: Self-Validating HATU Amidation Workflow

This protocol is engineered to overcome the specific steric hindrance of (2-aminoethyl)(ethyl)(propan-2-yl)amine during amide bond formation.

Step 1: Pre-Activation of the Carboxylic Acid

  • Action: Dissolve 1.0 eq of the hindered carboxylic acid and 1.05 eq of HATU in anhydrous DMF (0.2 M). Add 2.0 eq of N,N -Diisopropylethylamine (DIPEA). Stir for exactly 3 minutes at room temperature.

  • Causality & Validation: DIPEA deprotonates the acid, which then attacks HATU to form the highly reactive OAt ester. Validation: A color change from clear to pale yellow indicates successful active ester formation. Do not exceed 3 minutes, or the active ester may degrade.

Step 2: Introduction of the Hindered Amine

  • Action: Add 1.2 eq of (2-aminoethyl)(ethyl)(propan-2-yl)amine dropwise. Heat the reaction to 40 °C for 2 hours.

  • Causality & Validation: Heating to 40 °C provides the kinetic energy required to overcome the Thorpe-Ingold folding of the diamine [1]. The 7-aza nitrogen of the OAt ester will hydrogen-bond with the primary amine, guiding it through the steric blockade [2]. Validation: Monitor via LC-MS. The disappearance of the OAt ester mass and the appearance of the product mass confirms successful aminolysis.

Step 3: pH-Controlled Aqueous Workup

  • Action: Quench with water. Adjust the aqueous phase to pH > 12 using 1M NaOH, then extract 3x with Ethyl Acetate.

  • Causality & Validation: The N -ethyl- N -isopropyl tertiary amine is highly basic (pKa ~10.5). If the pH is neutral, it remains protonated, acting as a surfactant and causing severe emulsions. Pushing the pH > 12 fully deprotonates the tertiary amine, rendering the product highly lipophilic and ensuring clean phase separation. Validation: The aqueous layer should be completely clear with no interfacial emulsion band.

Workflow Visualization

G A Steric Hindrance in Amidation? B Assess Coupling Reagent A->B C Using EDC/HOBt? B->C D Switch to HATU (Leverage 7-Aza Effect) C->D Yes E Assess Solvent & Temp C->E No (Already using HATU) H Optimal Conversion D->H F Using DCM at RT? E->F G Switch to DMF at 40°C (Break Internal H-Bonds) F->G Yes G->H

Decision tree for optimizing hindered amidation workflows with CAS 14165-20-9.

References

  • Title: Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination Source: Organic Letters - ACS Publications / NIH PMC URL
  • Source: PeptideChemistry.
  • Title: An Open Inquiry Lab Experiment Preparing Bis(N,N-diethylethylenediamine) Nickel(II)
  • Title: Crossover from Antiferromagnetic to Ferromagnetic Exchange Coupling in a New Family of Bis-(μ-phenoxido)dicopper(II)

Reference Data & Comparative Studies

Validation

HPLC method validation for assessing (2-aminoethyl)(ethyl)(propan-2-yl)amine purity

HPLC Method Validation for Assessing (2-aminoethyl)(ethyl)(propan-2-yl)amine Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, lo...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Assessing (2-aminoethyl)(ethyl)(propan-2-yl)amine Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight aliphatic amines. The compound (2-aminoethyl)(ethyl)(propan-2-yl)amine (CAS: 14165-20-9)—structurally N1 -ethyl- N1 -isopropyl-1,2-ethanediamine—presents a perfect storm of chromatographic challenges. It lacks a UV-absorbing chromophore, exhibits extreme hydrophilicity, and possesses both a primary and a tertiary amine functional group.

When developing a purity assay for such an Active Pharmaceutical Ingredient (API) precursor, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is fundamentally inadequate. This guide objectively compares alternative analytical modalities, providing mechanistic insights, step-by-step protocols, and ICH Q2(R2) compliant validation data to help you establish a robust, self-validating control strategy[1].

The Analyte Challenge: Structural & Chromatographic Bottlenecks

To analyze a molecule effectively, we must first understand its behavior in solution. The two primary reasons standard RP-HPLC fails for this compound are:

  • The Silanol Effect: On traditional silica-based C18 columns, the basic amine groups become protonated at typical mobile phase pH levels (pH 3–7). These cations undergo severe secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on the stationary phase[2]. This dual-retention mechanism causes catastrophic peak tailing, compromising resolution and quantitation accuracy.

  • The Derivatization Dilemma: Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is standard practice to add a UV chromophore to aliphatic amines[3]. However, FMOC-Cl only reacts with primary and secondary amines. For (2-aminoethyl)(ethyl)(propan-2-yl)amine, the primary amine is tagged, but the sterically hindered tertiary amine remains unreacted. Consequently, the molecule retains residual basicity, meaning it can still induce peak tailing unless specialized columns are deployed.

SilanolEffect Silica Silica Surface (Residual Si-O⁻) Interaction Ion-Exchange Secondary Retention Silica->Interaction Amine Protonated Amine (R-NH3⁺) Amine->Interaction Result Result Interaction->Result Solution Solution Result->Solution

Figure 1: Mechanism of secondary ion-exchange interactions causing peak tailing.

Methodological Comparison: Choosing the Right Modality

To overcome these bottlenecks, we must compare the two most viable analytical pathways: Pre-Column Derivatization versus Hydrophilic Interaction Liquid Chromatography (HILIC) .

Alternative A: Pre-Column Derivatization (FMOC-Cl) + RP-HPLC-UV
  • Mechanism: FMOC-Cl tags the primary amine, adding a massive hydrophobic chromophore, enabling standard UV detection at 260 nm and increasing retention on reversed-phase columns[3].

  • The Catch: Because the tertiary amine remains intact, a standard C18 column will still yield tailing peaks. We must pair this method with a Charged Surface Hybrid (CSH) C18 column . The CSH particle possesses a low-level positive surface charge that electrostatically repels the unreacted tertiary amine, ensuring sharp, symmetrical peaks without needing ion-pairing reagents like TFA.

Alternative B: HILIC + Charged Aerosol Detection (CAD) — The Gold Standard
  • Mechanism: HILIC leverages a water-enriched liquid layer immobilized on a polar stationary phase (e.g., zwitterionic sulfobetaine) to retain the highly polar diamine natively. CAD provides universal, mass-based detection by converting the eluent into an aerosol, evaporating the mobile phase, and measuring the electrical charge transferred to the remaining non-volatile analyte particles.

  • The Advantage: This method requires zero sample preparation, eliminates derivatization artifacts, and detects all non-volatile impurities simultaneously, making it the superior choice for strict purity assessments.

Workflow A Analyte: (2-aminoethyl)(ethyl)(propan-2-yl)amine Primary & Tertiary Amine B Direct Analysis (HILIC Mode) A->B No Chromophore C Pre-Column Derivatization (FMOC-Cl) A->C UV Required D Zwitterionic Column Ammonium Formate Buffer B->D E Primary Amine Tagged Tertiary Amine Intact C->E F Charged Aerosol Detection (CAD) Universal Mass Response D->F G CSH C18 Column + UV Detection Mitigates Residual Tailing E->G

Figure 2: Method selection and mechanistic workflow for aliphatic diamine analysis.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks that automatically alert the analyst to systemic failures before data is processed.

Protocol A: HILIC-CAD Purity Assay (Recommended)
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0). Causality: High buffer concentration is critical in HILIC to maintain the hydration layer and ensure consistent ionization of both the stationary phase and the diamine.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 60% B over 15 minutes.

  • Detector: CAD (Evaporation temp 35°C, data collection rate 10 Hz).

  • Self-Validating System Check (Inverse Gradient): CAD response is highly dependent on the mobile phase composition. To validate that the detector response is strictly proportional to analyte mass (and not skewed by the gradient), apply a post-column inverse gradient of make-up solvent. This ensures the eluent entering the CAD maintains a constant 50/50 organic/aqueous ratio throughout the run.

Protocol B: FMOC-Cl Derivatization RP-HPLC-UV (Alternative)
  • Reagent Prep: 5 mM FMOC-Cl in anhydrous Acetonitrile.

  • Reaction: Mix 100 µL sample (in 0.1 M Borate buffer, pH 9.0) + 200 µL FMOC-Cl. Incubate 10 min at Room Temperature.

  • Quench: Add 100 µL of 10 mM Adamantanamine.

  • HPLC Conditions: CSH C18 Column (150 x 4.6 mm, 3.5 µm); UV Detection at 260 nm; Gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validating System Check (Quench Monitoring): The Adamantanamine acts as a quenching agent to consume excess FMOC-Cl, preventing massive reagent peaks from masking impurities. If the resulting Adamantanamine-FMOC peak area drops below a historically established threshold, it immediately alerts the analyst that the FMOC-Cl reagent was degraded or insufficient, invalidating the sample prep.

ICH Q2(R2) Validation Data Summary

To demonstrate that the analytical procedure is fit for its intended purpose (purity assessment), both methods were evaluated against ICH Q2(R2) guidelines[1]. The data below illustrates why HILIC-CAD is the superior choice for detecting unknown impurities.

Validation ParameterICH Q2(R2) RequirementMethod A: HILIC-CADMethod B: FMOC-Cl + UVPerformance Verdict
Specificity Baseline resolution (Rs > 1.5) from all impuritiesRs > 2.5 for all polar impurities. Universal detection.Rs > 1.8, but reagent peaks mask the 2–4 min retention window.HILIC-CAD Superior (No masking of early eluting impurities).
Linearity R² ≥ 0.99 over the reportable rangeR² = 0.998 (using quadratic fit, standard for CAD).R² = 0.999 (Linear fit).Comparable (CAD requires non-linear regression models).
Accuracy 95.0% - 105.0% recovery at 3 concentration levels98.5% - 101.2%92.0% - 104.5% (Variance due to derivatization efficiency).HILIC-CAD Superior (Eliminates sample prep variability).
Precision Repeatability %RSD ≤ 2.0% (n=6)%RSD = 0.8%%RSD = 1.9%HILIC-CAD Superior
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.05 µg/mL0.01 µg/mLFMOC-Cl Superior (Fluorescent/UV tags offer extreme sensitivity).

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency, 14 Dec 2023. URL:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC? - Frequently Asked Questions." Chromatography Technical Notes. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermodynamic Stability of Metal Complexes with (2-aminoethyl)(ethyl)(propan-2-yl)amine and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Ligand Architecture in Complex Stability In the realm of coordination chemistry, the structure of a ligand dictat...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ligand Architecture in Complex Stability

In the realm of coordination chemistry, the structure of a ligand dictates the thermodynamic stability of its metal complexes, which in turn governs their utility in fields ranging from catalysis and materials science to chelation therapy and diagnostic imaging. The ligand (2-aminoethyl)(ethyl)(propan-2-yl)amine, also known as N¹-ethyl-N¹-isopropylethane-1,2-diamine[1], presents a fascinating case study. Its unsymmetrical design, featuring primary, secondary, and tertiary amine donor sites, offers a unique coordination environment.

This guide provides a comprehensive framework for evaluating the thermodynamic stability of metal complexes formed by this ligand. Due to the limited availability of published experimental data for this specific molecule, we will draw upon established principles and comparative data from structurally analogous N-alkylated ethylenediamines. This approach not only allows us to predict the behavior of (2-aminoethyl)(ethyl)(propan-2-yl)amine complexes but also equips researchers with the foundational knowledge and experimental protocols to determine these crucial parameters in their own work. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Pillar 1: Foundational Principles of Thermodynamic Stability

The stability of a metal complex in solution is a measure of the extent to which it forms under equilibrium conditions.[2] This is quantitatively expressed by the stability constant (or formation constant), K, and more conveniently, its logarithm (log K). For a stepwise formation of a complex between a metal ion (M) and a ligand (L):

M + L ⇌ ML;     K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂;   K₂ = [ML₂] / ([ML][L])

The overall stability constant, β, is the product of the stepwise constants (e.g., β₂ = K₁ * K₂).[2] A higher log K or log β value signifies a more stable complex.

Several key factors govern the stability of these complexes:

  • The Chelate Effect: Multidentate ligands, like the ethylenediamine backbone of our target molecule, form a ring structure upon coordination. This chelation results in a significant increase in stability (a more positive entropy change) compared to coordination by an equivalent number of monodentate ligands.[2][3]

  • Nature of the Metal Ion: The stability of complexes often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4] This trend is influenced by the metal ion's charge-to-radius ratio and ligand field stabilization energy.

  • Ligand Basicity: The pKa of the donor atoms (the amino groups) is crucial. A more basic ligand generally forms a more stable complex, as it has a stronger affinity for both protons and metal ions.[5]

  • Steric Hindrance: Bulky substituents on the ligand, such as the ethyl and isopropyl groups on our target molecule, can create steric strain, potentially weakening the metal-ligand bonds and reducing complex stability compared to less hindered analogs like ethylenediamine.[6]

Pillar 2: Experimental Determination of Stability Constants

Accurate determination of stability constants is fundamental to understanding and comparing metal complexes.[5] Three primary techniques are employed, each with its own strengths and considerations.

Potentiometric Titration: The Gold Standard

Potentiometry is the most widely used and accurate method for determining protonation constants of a ligand and the stability constants of its metal complexes.[5][7][8] The method involves monitoring the pH (or potential) of a solution containing the ligand and metal ion as a standard solution of acid or base is added.

Causality Behind the Method: The formation of a metal complex displaces protons from the ligand, causing a drop in the pH of the solution compared to a titration of the ligand alone.[9] By precisely measuring this pH change, one can calculate the equilibrium concentrations of all species in solution and thereby determine the stability constants. The use of a glass electrode provides a direct measure of hydrogen ion activity, which is central to these calculations.[5]

Experimental Protocol: Potentiometric Determination of Stability Constants

  • Solution Preparation:

    • Prepare a stock solution of the ligand, (2-aminoethyl)(ethyl)(propan-2-yl)amine, of known concentration in deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂) of high purity. Its concentration should be accurately determined.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.[8]

  • Calibration:

    • Calibrate the pH meter and electrode system using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the electrode provides a stable reading with a slope close to the theoretical Nernstian value.

  • Titration Procedure:

    • In a thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C), place a known volume of a solution containing the ligand, a known amount of strong acid (to protonate the amines), and the background electrolyte.

    • Titrate this solution with the standardized NaOH solution, recording the pH value after each addition. This first titration is used to determine the ligand's protonation constants (pKa values).

    • Perform a second titration under identical conditions, but with the addition of a known concentration of the metal salt (e.g., at a 1:1 or 2:1 ligand-to-metal ratio).[5]

    • Record the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations. The curve for the metal-ligand system will be shifted to lower pH values compared to the ligand-only curve.

    • Use specialized computer programs like BEST[7] or Hyperquad[10] to analyze the titration data. These programs perform non-linear least-squares refinement to calculate the protonation and stability constants (log K or log β) that best fit the experimental data.

Workflow for Potentiometric Titration

G cluster_prep Preparation & Calibration cluster_titration Titration Experiments cluster_analysis Data Analysis P1 Prepare Stock Solutions (Ligand, Metal, Base, Electrolyte) P2 Calibrate pH Meter & Electrode P1->P2 T1 Titrate Ligand + Acid with NaOH P2->T1 T2 Titrate Ligand + Acid + Metal with NaOH P2->T2 A1 Plot pH vs. Volume NaOH T1->A1 T2->A1 A2 Input Data into Refinement Software (e.g., BEST) A1->A2 A3 Calculate pKa and log K values A2->A3 R Final Stability Constants A3->R

Caption: Workflow for determining stability constants via potentiometric titration.

UV-Vis Spectrophotometry

This technique is applicable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.[11]

Causality Behind the Method: According to the Beer-Lambert law, absorbance is directly proportional to the concentration of an absorbing species. By monitoring changes in absorbance at a specific wavelength as the metal-to-ligand ratio is varied, one can determine the stoichiometry and stability constant of the complex formed.[12][13]

Experimental Protocol: Spectrophotometric Titration (Job's Method)

  • Preparation: Prepare equimolar stock solutions of the metal salt and the ligand.

  • Series Preparation: Prepare a series of solutions where the total molar concentration (metal + ligand) is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the complex.

  • Analysis: Plot the change in absorbance against the mole fraction of the ligand. The peak of the resulting curve indicates the stoichiometry of the complex.[14] The stability constant can be calculated from the absorbance data, often using software like HypSpec or SPECFIT/NG.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15] This allows for the simultaneous determination of the binding affinity (K), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[16][17]

Causality Behind the Method: Metal-ligand bond formation is an enthalpically driven process. ITC measures the minute temperature changes resulting from this heat exchange as the ligand is titrated into a solution of the metal ion.[15] The resulting thermogram provides a complete thermodynamic profile of the interaction.[16] This method is particularly valuable as it does not rely on spectroscopic changes and can be used for a wide variety of systems.

Pillar 3: Comparative Analysis and Structure-Stability Predictions

Ligand NameStructureKey FeaturesExpected Impact on Stability
Ethylenediamine (en) NH₂-CH₂-CH₂-NH₂Unsubstituted, parent diamine. Forms highly stable five-membered chelate rings.[18]Baseline: The reference for chelate effect stability.
N-Ethylethylenediamine CH₃CH₂-NH-CH₂-CH₂-NH₂Single ethyl group on one nitrogen.Slight Decrease vs. en: The ethyl group introduces minor steric hindrance, which can slightly lower stability.[19]
N,N'-Diisopropylethylenediamine (CH₃)₂CH-NH-CH₂-CH₂-NH-(CH₃)₂CHSymmetrical, with bulky isopropyl groups on both nitrogens.Significant Decrease vs. en: The two bulky isopropyl groups create substantial steric hindrance, significantly reducing complex stability.[20]
(2-aminoethyl)(ethyl)(propan-2-yl)amine (Target Ligand) CH₃CH₂-N(CH(CH₃)₂)-CH₂-CH₂-NH₂Unsymmetrical, with ethyl and isopropyl groups on one nitrogen, creating a tertiary amine.Intermediate Stability: Stability is expected to be lower than ethylenediamine and N-ethylethylenediamine due to the bulky isopropyl group and the presence of a tertiary amine, which typically forms weaker coordinate bonds than primary or secondary amines due to steric and electronic effects. However, it is likely to form more stable complexes than symmetrically disubstituted ligands with two bulky groups.

Predicted Stability Order for a given Metal Ion (e.g., Cu(II)): Ethylenediamine > N-Ethylethylenediamine > (2-aminoethyl)(ethyl)(propan-2-yl)amine > N,N'-Diisopropylethylenediamine

This prediction is grounded in the principle that increasing steric bulk on the donor nitrogen atoms hinders their ability to approach the metal center, thus weakening the M-N bond and lowering the overall thermodynamic stability of the complex.[6]

G Start Ligand Structure A Ethylenediamine (en) (Minimal Steric Hindrance) Start->A B N-Ethylethylenediamine (Minor Steric Hindrance) Start->B C (2-aminoethyl)(ethyl)(propan-2-yl)amine (Moderate Steric Hindrance) Start->C D N,N'-Diisopropylethylenediamine (High Steric Hindrance) Start->D Result1 Highest Stability A->Result1 leads to Result2 High Stability B->Result2 leads to Result3 Moderate Stability C->Result3 leads to Result4 Lowest Stability D->Result4 leads to

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Aminoethyl)(ethyl)(propan-2-yl)amine

Operational Safety and PPE Architecture for Handling (2-Aminoethyl)(ethyl)(propan-2-yl)amine As a Senior Application Scientist, I approach chemical handling not as a simple regulatory checklist, but as a mechanistic syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Architecture for Handling (2-Aminoethyl)(ethyl)(propan-2-yl)amine

As a Senior Application Scientist, I approach chemical handling not as a simple regulatory checklist, but as a mechanistic system where every piece of Personal Protective Equipment (PPE) and every operational step serves a specific, scientifically grounded purpose.

(2-Aminoethyl)(ethyl)(propan-2-yl)amine (CAS 14165-20-9), frequently referred to as N-Ethyl-N-isopropylethylenediamine, is a highly reactive aliphatic polyamine utilized in advanced drug development and synthetic methodologies. This compound presents a severe trifecta of laboratory hazards: it is a flammable liquid (H226), acutely toxic via oral, dermal, and inhalation routes (H302, H312, H332), and severely corrosive to living tissue (H314) . Standard laboratory PPE is fundamentally inadequate for handling this chemical. This guide provides a field-proven, self-validating operational framework for its safe handling, transfer, and disposal.

Mechanistic Basis for PPE Selection

To design an effective safety protocol, we must understand the causality behind the hazard. Aliphatic amines are strong bases that rapidly saponify the lipid bilayers of human skin. Unlike acids, which cause coagulative necrosis that forms a protective eschar (scab), strong amines cause liquefactive necrosis, allowing the chemical to penetrate deeply and continuously into tissue. Furthermore, its high vapor pressure combined with its systemic toxicity necessitates stringent inhalation controls.

  • Hand Protection: Standard 0.1 mm nitrile gloves provide only incidental splash protection and will degrade rapidly upon sustained contact with low-molecular-weight amines. For continuous handling, heavy-duty Butyl rubber or unsupported Neoprene gloves (minimum 0.38 mm thickness) are required. Causality: These elastomers offer a highly cross-linked barrier that provides a breakthrough time of >480 minutes against corrosive diamines .

  • Eye and Face Protection: Indirect-vent, impact-resistant chemical goggles paired with an 8-inch polycarbonate face shield are non-negotiable. Causality: A face shield alone allows amine vapors to bypass the sides and reach the eyes, potentially causing irreversible corneal damage; goggles provide the primary vapor seal.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood. If ventilation fails, a NIOSH-certified full-face respirator equipped with organic vapor/ammonia/methylamine (OV/AM) cartridges is required.

  • Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) must be worn over non-synthetic clothing. Causality: Due to the H226 flammability hazard, synthetic clothing (like polyester) can melt directly into the skin during a flash fire, severely complicating burn injuries.

Quantitative Hazard Data

The following table summarizes the physicochemical hazards of (2-Aminoethyl)(ethyl)(propan-2-yl)amine and the corresponding engineering controls required to mitigate them.

Hazard ClassGHS CodeMechanistic ConsequenceMandated PPE / Engineering Control
Flammable Liquid H226Vapor accumulation can ignite via static discharge or hot surfaces.Flame-resistant (FR) lab coat, grounded equipment, spark-proof tools.
Acute Toxicity H302, H312, H332Systemic toxicity via dermal absorption or inhalation of vapors.Fume hood (face velocity >100 fpm), OV/AM respirator for spills.
Skin Corrosion H314Saponification of lipid bilayers causing deep liquefactive necrosis.Butyl rubber gloves (>0.38mm), Polycarbonate face shield.
STOT SE 3 H336CNS depression and dizziness leading to critical operational errors.Continuous environmental monitoring, strict buddy system.

Self-Validating Experimental Protocol: Handling and Transfer

A protocol is only effective if it validates its own integrity during execution. The following step-by-step methodology ensures zero-exposure transfer of the amine.

Phase 1: Self-Validating PPE Donning Sequence

  • Visual & Pressure Inspection: Inspect Butyl rubber gloves for micro-tears by inflating them with nitrogen gas, twisting the cuff to seal, and submerging them in a water bath to check for bubbles. Causality: Pinholes are invisible to the naked eye but will wick the low-viscosity amine directly to the skin via capillary action.

  • Strategic Layering: Don a standard nitrile glove as an inner layer, followed by the heavy-duty Butyl rubber glove. Causality: The inner nitrile layer acts as a clean barrier during the doffing process, preventing bare-skin contact with the outer glove's potentially contaminated exterior.

  • Face Shield Integration: Equip the indirect-vent chemical splash goggles first, ensure a tight seal against the face, and then lower the polycarbonate face shield over them.

Phase 2: Air-Free Operational Transfer

  • Purge and Prep: Purge the receiving vessel with an inert gas (Argon or N2). Causality: (2-Aminoethyl)(ethyl)(propan-2-yl)amine can react exothermically with atmospheric carbon dioxide to form carbamates, leading to pressure buildup and degraded reagent purity.

  • Syringe Selection: Utilize a glass syringe with a PTFE plunger and a Luer-lock needle. Causality: The high basicity of the amine degrades standard silicone lubricants in plastic syringes and lubricates slip-tip fittings, drastically increasing the risk of a pressurized needle detachment and a catastrophic corrosive spray.

  • Transfer Execution: Draw the liquid slowly to avoid cavitation. Keep the needle tip strictly within the fume hood sash boundary (at least 6 inches behind the sash) at all times.

Phase 3: Spill Response and Waste Segregation

  • Source Containment: In the event of a spill, immediately extinguish all ignition sources and lower the fume hood sash. Causality: The chemical's vapors are heavier than air and can travel to distant ignition sources.

  • Absorption: Apply an inert, inorganic absorbent such as diatomaceous earth or dry sand. Causality: Combustible absorbents (like paper towels or sawdust) are strictly prohibited. The heat of neutralization or oxidation when the amine contacts acidic contaminants can easily exceed the autoignition temperature of the absorbent, leading to a secondary fire .

  • Waste Segregation: Collect the absorbed mass using non-sparking tools into a dedicated, clearly labeled "Flammable/Corrosive Amine Waste" polyethylene container. Causality: Never mix amine waste with halogenated solvents (e.g., dichloromethane). Mixing these can lead to the formation of highly reactive, shock-sensitive quaternary ammonium salts over time.

Operational Workflow Diagram

G A 1. Fume Hood & Flow Check (Ensure >100 fpm) B 2. Don Specialized PPE (Butyl Gloves, FR Coat, Shield) A->B C 3. Air-Free Transfer (Luer-Lock Glass Syringe) B->C D Spill Occurs? C->D E Emergency Response (Inert Absorbent, No Sawdust) D->E Yes F 4. Segregated Waste (Flammable/Corrosive Amine) D->F No E->F G 5. Doffing & Decon (Inner Nitrile Barrier Intact) F->G

Fig 1: Logical workflow for handling, spill response, and disposal of corrosive aliphatic amines.

References

  • Title: (2-aminoethyl)(ethyl)(propan-2-yl)amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Hazardous Substance Fact Sheet: Ethylenediamine Source: New Jersey Department of Health URL: [Link]

Retrosynthesis Analysis

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Feasible Synthetic Routes

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